3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one
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Overview
Description
3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It features a cyclohexene ring substituted with an ethoxyphenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and 1-propylcyclohexanone.
Condensation Reaction: The key step involves a condensation reaction between 4-ethoxybenzaldehyde and 1-propylcyclohexanone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired cyclohexenone derivative.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol, to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Optimized Reaction Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: Employing purification techniques, such as recrystallization or chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the development of new chemical processes and products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or cancer-related pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular signaling pathways.
Gene Expression: Influencing gene expression to regulate the production of proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-6-propylcyclohex-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.
3-(4-Ethoxyphenyl)-6-butylcyclohex-2-en-1-one: Similar structure with a butyl group instead of a propyl group.
3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone group.
Uniqueness
3-(4-Ethoxyphenyl)-6-propylcyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-propylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-3-5-14-6-7-15(12-17(14)18)13-8-10-16(11-9-13)19-4-2/h8-12,14H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVBUEKBXZGKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=CC1=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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